molecular formula C26H18Cl2N2OS B2923251 4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile CAS No. 341964-88-3

4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile

Cat. No.: B2923251
CAS No.: 341964-88-3
M. Wt: 477.4
InChI Key: YSFSALAOLPFRSS-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The 2,4-dichlorophenyl, 4-methoxyphenylsulfanyl, and 4-methylphenyl groups can be introduced through substitution reactions using corresponding halides and nucleophiles.

    Nitrile Group Addition: The nitrile group can be introduced via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitrile group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile depends on its specific biological target. Generally, it may involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors.

    Interfering with Cellular Processes: Affecting cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-phenylpyridine-3-carbonitrile
  • 4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile

Uniqueness

4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile is unique due to its specific combination of substituents, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfanyl-6-(4-methylphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N2OS/c1-16-3-5-17(6-4-16)25-14-22(21-12-7-18(27)13-24(21)28)23(15-29)26(30-25)32-20-10-8-19(31-2)9-11-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSALAOLPFRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)SC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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